Cas no 28664-03-1 (Cyclobutaneacetic acid,3-(ethoxycarbonyl)-2,2-dimethyl-, ethyl ester)

Cyclobutaneacetic acid,3-(ethoxycarbonyl)-2,2-dimethyl-, ethyl ester structure
28664-03-1 structure
Product Name:Cyclobutaneacetic acid,3-(ethoxycarbonyl)-2,2-dimethyl-, ethyl ester
CAS No:28664-03-1
MF:C13H22O4
MW:242.311384677887
CID:277837
PubChem ID:262816
Update Time:2025-04-19

Cyclobutaneacetic acid,3-(ethoxycarbonyl)-2,2-dimethyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Cyclobutaneacetic acid,3-(ethoxycarbonyl)-2,2-dimethyl-, ethyl ester
    • ethyl 3-(2-ethoxy-2-oxoethyl)-2,2-dimethylcyclobutane-1-carboxylate
    • (3-ethoxycarbonyl-2,2-dimethyl-cyclobutyl)-acetic acid ethyl ester
    • 1,1-Dimethyl-cyclobutancarbonsaeure-2-essigsaeure-4-diethylester
    • 2,2-Dimethyl-3-ethoxycarbonylmethyl-cyclobutan-carbonsaeure-1-ethylester
    • 3-(ethoxycarbonyl)-2,2-dimethyl-cyclobutaneacetic acid, ethyl ester
    • AC1L68B6
    • AG-J-43665
    • AR-1I8594
    • CTK4G1850
    • ethyl 3-(2-ethoxy-2-oxoethyl)-2,2-dimethylcyclobutanecarboxylate
    • NSC96770
    • NCIOpen2_006231
    • 28664-03-1
    • NSC-96770
    • DTXSID80294465
    • Inchi: 1S/C13H22O4/c1-5-16-11(14)8-9-7-10(13(9,3)4)12(15)17-6-2/h9-10H,5-8H2,1-4H3
    • InChI Key: FJYUJCOPVWAEOU-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CC(CC(=O)OCC)C1(C)C)=O

Computed Properties

  • Exact Mass: 242.15186
  • Monoisotopic Mass: 242.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.019
  • Boiling Point: 281.9°Cat760mmHg
  • Flash Point: 127.5°C
  • Refractive Index: 1.448
  • PSA: 52.6
  • LogP: 2.16500
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